molecular formula C20H24N2O2 B11778628 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine

Cat. No.: B11778628
M. Wt: 324.4 g/mol
InChI Key: ADBNAUQRSMRBQP-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent at the 4-amine position. This compound shares structural motifs with bioactive molecules targeting neurological and viral pathways, though its specific biological activities remain underexplored in the provided data .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-4-amine

InChI

InChI=1S/C20H24N2O2/c1-2-4-16(5-3-1)15-22-10-8-17(9-11-22)21-18-6-7-19-20(14-18)24-13-12-23-19/h1-7,14,17,21H,8-13,15H2

InChI Key

ADBNAUQRSMRBQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation of Phenolic Hydroxyl Group: Using 2,3-dihydroxybenzoic acid as the initial material, the phenolic hydroxyl group is alkylated.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the choice of solvents and reaction temperatures .

Chemical Reactions Analysis

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine has been investigated for several biological activities:

Enzyme Inhibition

Recent studies have highlighted its potential as an inhibitor of key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : Compounds related to this structure have shown promising results in inhibiting α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase, potentially offering therapeutic benefits for Alzheimer's disease .

Neuropharmacological Effects

Research indicates that the compound may exhibit neuropharmacological properties:

  • Sedative Effects : Behavioral studies have demonstrated that derivatives of this compound can enhance sleep duration in animal models, suggesting potential applications in treating sleep disorders .

Anticancer Activity

Preliminary investigations into its anticancer properties have revealed that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Cell Lines : Dose-dependent inhibition was observed in MCF7 breast cancer cells, with IC50 values indicating effective anti-proliferative activity .

Case Study 1: Antidiabetic Potential

A study focused on synthesizing new sulfonamides containing the benzodioxane moiety demonstrated significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. This suggests a potential dual-action mechanism beneficial for managing diabetes and neurodegenerative diseases .

Case Study 2: Anticancer Evaluation

Another study evaluated a series of piperidine derivatives related to 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine for their anticancer effects. Results indicated that these compounds could effectively inhibit tumor growth in vitro, providing a foundation for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

  • Substituent Diversity: The target compound’s dihydrodioxin-aryl group distinguishes it from analogues like 2a (tert-butylbenzyl) and 29 (fluoro-methoxyaniline).
  • Synthetic Efficiency : Compound 2a achieves a 70% yield via reductive amination using sodium triacetoxyborohydride, suggesting robust reactivity for benzyl-piperidine systems . In contrast, compound 29 exhibits a lower yield (53%), possibly due to steric or electronic effects from the fluoro-methoxy group .
  • Molecular Weight Trends : The target compound (322.4 g/mol) falls within the typical range for CNS-active molecules, whereas bulkier analogues like 18 (376.5 g/mol) may face challenges in blood-brain barrier penetration .

Antiviral Activity

  • Compounds in (e.g., 16–18) were synthesized as inhibitors of Venezuelan equine encephalitis virus (VEEV).

Kinase Modulation

  • Compound 21 () incorporates a dihydrodioxin-amino-pyrimidine scaffold and targets anaplastic lymphoma kinase (ALK).

Physicochemical Properties

  • The dihydrodioxin group’s oxygen atoms may improve solubility compared to purely aromatic substituents (e.g., 2a ’s tert-butylbenzyl group). However, the benzyl group in the target compound could increase lipophilicity, necessitating formulation optimization for bioavailability .

Biological Activity

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core linked to a benzyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structure is crucial for its interaction with biological targets.

The biological activity of 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine has been associated with its ability to modulate various enzymatic pathways. Notably, it has shown inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory properties .

Pharmacological Studies

Recent studies have evaluated the compound's activity against several biological targets:

  • sEH Inhibition : In cell-free assays, the compound demonstrated significant inhibition of sEH at concentrations around 10 µM. This suggests potential therapeutic applications in cardiovascular diseases where sEH plays a critical role .
  • PARP1 Inhibition : The compound has also been evaluated as a potential inhibitor of PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. In vitro assays indicated that modifications to the benzodioxin structure could enhance PARP1 inhibitory activity, with lead compounds showing IC50 values ranging from 0.88 µM to 5.8 µM .

Study on Cardiovascular Effects

In a study assessing the cardiovascular effects of related compounds, it was found that derivatives containing the benzodioxin structure exhibited vasodilatory effects in animal models. These findings suggest that 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine could be beneficial in treating hypertension and other cardiovascular conditions .

Neuroprotective Potential

Another investigation explored the neuroprotective properties of the compound. It was found to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
sEH InhibitionsEH~10
PARP1 InhibitionPARP10.88 - 5.8
NeuroprotectionNeuronal CellsN/A

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